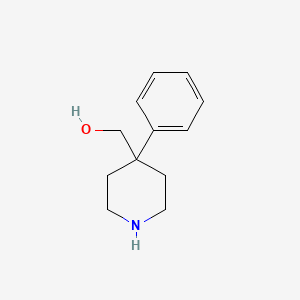

4-Phenylpiperidine-4-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83236. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-phenylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12(6-8-13-9-7-12)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDQCHJILIFZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195030 | |

| Record name | 4-Piperidinemethanol, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4220-08-0 | |

| Record name | 4-Phenyl-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4220-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-4-hydroxymethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004220080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4220-08-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinemethanol, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpiperidine-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenyl-4-hydroxymethylpiperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BVH85L4C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylpiperidine-4-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Phenylpiperidine-4-methanol (CAS No: 4220-08-0), a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these properties is fundamental for drug design, formulation development, and ensuring the quality and efficacy of active pharmaceutical ingredients (APIs).

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is crucial for predicting its behavior in various physiological and formulation environments.

| Property | Value | Data Type |

| Molecular Formula | C₁₂H₁₇NO | --- |

| Molecular Weight | 191.27 g/mol | --- |

| Monoisotopic Mass | 191.13101 Da | Experimental |

| Melting Point | 95.39 °C | Predicted |

| Boiling Point | 323 °C at 760 mmHg | Experimental |

| Density | 1.041 g/cm³ | Experimental |

| Refractive Index | 1.532 | Experimental |

| Flash Point | 123.5 °C | Experimental |

| Water Solubility | 2383.23 mg/L | Predicted |

| logP (XlogP) | 1.4 | Predicted |

| pKa | Not available | --- |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are generalized and may require optimization for specific laboratory conditions and equipment.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range represents the melting point.

-

Purity Indication: A sharp melting point range (≤ 1 °C) is indicative of a pure compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Quantification: A calibration curve prepared with known concentrations of the compound is used to quantify the solubility.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the piperidine nitrogen in this compound.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water. The ionic strength of the solution may be adjusted with an inert salt (e.g., KCl).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a pharmaceutical compound like this compound.

Caption: General workflow for the physicochemical characterization of a pharmaceutical compound.

Spectroscopic and Structural Elucidation of 4-Phenylpiperidine-4-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-phenylpiperidine-4-methanol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted mass spectrometry data, alongside a detailed analysis of the experimental spectra of the closely related precursor, 4-phenylpiperidine. This comparative approach allows for a robust interpretation and prediction of the spectral characteristics of the target molecule.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. The predicted data for this compound (C₁₂H₁₇NO, Molecular Weight: 191.27 g/mol ) provides expected values for various adducts that may be observed during analysis.[1]

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 192.13829 |

| [M+Na]⁺ | 214.12023 |

| [M+NH₄]⁺ | 209.16483 |

| [M+K]⁺ | 230.09417 |

| [M-H]⁻ | 190.12373 |

| [M]⁺ | 191.13046 |

Source: PubChemLite[1]

Spectral Data of 4-Phenylpiperidine (Analog)

To understand the core spectral features, an analysis of 4-phenylpiperidine (C₁₁H₁₅N, Molecular Weight: 161.24 g/mol ) is presented.[2] The addition of a hydroxymethyl group (-CH₂OH) at the C4 position to form this compound would introduce characteristic signals, which will be discussed in the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[3][4][5]

¹H NMR of 4-Phenylpiperidine: The proton NMR spectrum shows signals corresponding to the phenyl and piperidine ring protons.

Table 2: ¹H NMR Spectral Data for 4-Phenylpiperidine

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.31 - 7.15 | m | Phenyl H (Ar-H) |

| 3.155 | m | Piperidine H (axial, C2/C6) |

| 2.72 | m | Piperidine H (equatorial, C2/C6) |

| 2.61 | m | Piperidine H (C4) |

| 1.89 - 1.75 | m | Piperidine H (equatorial, C3/C5) |

| 1.60 | m | Piperidine H (axial, C3/C5) |

Solvent: CDCl₃, Frequency: 89.56 MHz.[6]

Interpretation for this compound: The addition of a -CH₂OH group would cause the signal for the C4 proton (at 2.61 ppm) to disappear. New signals would be expected for the methylene protons (-CH₂-) of the hydroxymethyl group, likely appearing as a singlet or AB quartet in the 3.5-4.0 ppm region, and a broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.

¹³C NMR of 4-Phenylpiperidine: The carbon NMR spectrum provides information on the different carbon environments.

Table 3: ¹³C NMR Spectral Data for 4-Phenylpiperidine

| Chemical Shift (δ) ppm | Assignment |

| 145.8 | Phenyl C (quaternary, C1') |

| 128.5 | Phenyl C (CH, C3'/C5') |

| 126.8 | Phenyl C (CH, C2'/C6') |

| 126.2 | Phenyl C (CH, C4') |

| 46.5 | Piperidine C (C2/C6) |

| 43.1 | Piperidine C (C4) |

| 33.2 | Piperidine C (C3/C5) |

Source: SpectraBase, Wiley[7]

Interpretation for this compound: A new quaternary carbon signal for C4 would be expected to shift downfield significantly. A new signal for the methylene carbon (-CH₂OH) would appear, typically in the 60-70 ppm range. The signals for the adjacent piperidine carbons (C3/C5) would also experience a downfield shift due to the substituent effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Table 4: IR Spectral Data for 4-Phenylpiperidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| 3050-3020 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Strong | Aliphatic C-H Stretch |

| ~1600, 1495 | Medium | Aromatic C=C Bending |

| ~1450 | Medium | CH₂ Bending |

| ~750, 700 | Strong | Aromatic C-H Out-of-Plane Bending |

Technique: KBr-Pellet.[7]

Interpretation for this compound: The most significant change would be the appearance of a strong, broad O-H stretching band around 3400-3200 cm⁻¹. A C-O stretching vibration would also be expected in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, causing fragmentation.

Table 5: Key Mass Spectrometry Fragments for 4-Phenylpiperidine

| m/z | Interpretation |

| 161 | Molecular Ion [M]⁺ |

| 160 | [M-H]⁺ |

| 104 | [C₈H₈]⁺ (Styrene) |

| 56 | [C₄H₈]⁺ fragment |

Source: NIST[8]

Interpretation for this compound: The molecular ion peak would be at m/z 191. A prominent peak corresponding to the loss of water ([M-H₂O]⁺) at m/z 173 would be expected. Another key fragmentation would be the loss of the hydroxymethyl group ([M-CH₂OH]⁺) at m/z 160.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra.[3][5][9]

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is often included in the deuterated solvent by the manufacturer. It is referenced to 0.00 ppm.[5]

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H spectrum, typically using a single pulse experiment. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

This method is ideal for acquiring the IR spectrum of a solid sample.[10][11][12][13]

-

Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr), which has been thoroughly dried in an oven to remove all traces of moisture. Water shows strong IR absorption and can obscure sample signals.[10]

-

Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a very fine powder.[13]

-

Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained.[12][13]

-

Pellet Pressing:

-

Place a small amount of the mixture into the sleeve of a clean, dry pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[10][14] The pressure causes the KBr to "cold-flow" and form a transparent or translucent disc.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for volatile and semi-volatile compounds. Derivatization may be required for polar compounds like this compound to increase volatility.[15]

-

Sample Preparation:

-

Instrumentation Setup:

-

GC: Use a capillary column appropriate for the analyte's polarity (e.g., a DB-5 or similar non-polar column). Set a temperature program that starts at a low temperature, ramps up to a high temperature to ensure elution of the compound, and includes a final hold period. The injector port is typically heated to ensure rapid volatilization of the sample.[16]

-

MS: The mass spectrometer is typically operated in Electron Ionization (EI) mode with an electron energy of 70 eV. The mass range is set to scan over a range that includes the expected molecular weight and fragment ions (e.g., m/z 40-500).

-

-

Injection and Analysis:

-

An autosampler injects a small volume (typically 1 µL) of the sample solution into the heated GC inlet.[17]

-

The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where separation occurs based on boiling point and column interaction.[16]

-

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The detector records the abundance of ions at each m/z value.

-

-

Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for identification. The fragmentation pattern provides crucial structural information.[16]

Visualizations

The following diagrams illustrate key logical workflows and relationships relevant to the study of this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Caption: Synthesis of this compound via Grignard Reaction.

References

- 1. PubChemLite - this compound (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 2. 4-Phenylpiperidine [webbook.nist.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Phenylpiperidine [webbook.nist.gov]

- 9. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 12. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 13. shimadzu.com [shimadzu.com]

- 14. pelletpressdiesets.com [pelletpressdiesets.com]

- 15. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 16. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. uoguelph.ca [uoguelph.ca]

An In-depth Technical Guide to (4-phenylpiperidin-4-yl)methanol (CAS: 4220-08-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-phenylpiperidin-4-yl)methanol is a key chemical intermediate belonging to the 4-phenylpiperidine class of compounds. This structural motif is a well-established pharmacophore found in a variety of biologically active molecules, including analgesics and antipsychotics. In recent years, (4-phenylpiperidin-4-yl)methanol has gained significant attention as a versatile building block in medicinal chemistry, particularly as a semi-flexible linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). Its rigid piperidine ring and the reactive hydroxyl group make it an attractive component for connecting a target protein binder and an E3 ligase ligand in these heterobifunctional molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (4-phenylpiperidin-4-yl)methanol.

Chemical and Physical Properties

(4-phenylpiperidin-4-yl)methanol is a white to off-white powder. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 4220-08-0 | N/A |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| IUPAC Name | (4-phenylpiperidin-4-yl)methanol | [1] |

| Synonyms | 4-phenylpiperidine-4-methanol, 4-Hydroxy-4-phenylpiperidine, 4-phenyl-4-hydroxymethylpiperidine | [1][2] |

| Appearance | Powder | [1] |

| Boiling Point | 323 °C at 760 mmHg | [1] |

| Density | 1.041 g/cm³ | [1] |

| Flash Point | 123.5 °C | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis

A common and effective method for the synthesis of (4-phenylpiperidin-4-yl)methanol is the reduction of a corresponding carboxylic acid ester precursor, such as ethyl 4-phenylpiperidine-4-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Ethyl 4-phenylpiperidine-4-carboxylate

This protocol is a representative procedure based on established methods for the reduction of similar esters.

Materials:

-

Ethyl 4-phenylpiperidine-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (NaOH), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

A solution of ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the dropwise addition of water, followed by 1 M NaOH solution, and then again with water, while maintaining the temperature below 20 °C.

-

The resulting slurry is stirred for 30 minutes and then filtered through a pad of celite. The filter cake is washed with THF and diethyl ether.

-

The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude (4-phenylpiperidin-4-yl)methanol can be purified by column chromatography on silica gel or by recrystallization.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water. All manipulations should be carried out under an inert atmosphere and with appropriate personal protective equipment.

Spectroscopic Data

While specific, publicly available spectra for (4-phenylpiperidin-4-yl)methanol are limited, the following table provides expected spectroscopic characteristics based on its structure and data for analogous compounds.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons (phenyl group): ~7.2-7.4 ppm (multiplet). Methylene protons adjacent to hydroxyl group: ~3.5-3.7 ppm (singlet or doublet). Piperidine ring protons: ~1.5-3.0 ppm (complex multiplets). NH proton of piperidine: variable, broad singlet. OH proton: variable, broad singlet. |

| ¹³C NMR | Aromatic carbons: ~125-145 ppm. Quaternary carbon of piperidine ring: ~40-45 ppm. Carbonyl carbon (in precursor): absent. Methylene carbon adjacent to hydroxyl group: ~65-70 ppm. Piperidine ring carbons: ~30-50 ppm. |

| IR (Infrared) | O-H stretch (alcohol): broad band around 3300-3400 cm⁻¹. N-H stretch (secondary amine): ~3300-3500 cm⁻¹. C-H stretch (aromatic): ~3000-3100 cm⁻¹. C-H stretch (aliphatic): ~2800-3000 cm⁻¹. C=C stretch (aromatic): ~1450-1600 cm⁻¹. C-O stretch (alcohol): ~1000-1100 cm⁻¹. |

| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) at m/z = 191. Common fragmentation patterns may include loss of the hydroxymethyl group (-CH₂OH), and fragmentation of the piperidine ring. |

Applications in Drug Discovery and Development

PROTAC Linker

A primary application of (4-phenylpiperidin-4-yl)methanol is as a linker component in the design of PROTACs. The piperidine ring provides a degree of rigidity to the linker, which can be crucial for establishing a productive ternary complex between the target protein and the E3 ligase. The hydroxyl group serves as a convenient handle for further chemical modification and attachment to either the target protein binder or the E3 ligase ligand.

Opioid Receptor Modulation

Experimental Workflows and Signaling Pathways

PROTAC Synthesis and Evaluation Workflow

The synthesis of a PROTAC using (4-phenylpiperidin-4-yl)methanol as a linker typically involves a multi-step process. The following diagram illustrates a general workflow for the synthesis and evaluation of such a PROTAC.

Opioid Receptor Signaling

While not directly demonstrated for (4-phenylpiperidin-4-yl)methanol, its structural analogs that act as opioid receptor agonists typically initiate a G-protein coupled receptor (GPCR) signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in an analgesic effect.

Conclusion

(4-phenylpiperidin-4-yl)methanol, with its distinct structural features, is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its primary utility as a rigid linker in the burgeoning field of PROTACs underscores its importance in modern drug development. Furthermore, its core 4-phenylpiperidine structure continues to be a source of inspiration for the design of novel therapeutics targeting the central nervous system, particularly in the realm of pain management. Further exploration of the biological activities of this compound and its derivatives is warranted and may lead to the discovery of novel therapeutic agents.

References

4-Phenylpiperidine-4-methanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the physicochemical properties of 4-Phenylpiperidine-4-methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its molecular formula, weight, and a generalized experimental workflow for its analysis.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C12H17NO[1] |

| Molecular Weight | 191.27 g/mol [2] |

| Monoisotopic Mass | 191.13101 Da[1] |

Chemical Structure and Properties

This compound is a derivative of piperidine featuring a phenyl group and a hydroxymethyl group attached to the same carbon atom (C4). The presence of the polar hydroxyl group and the basic nitrogen atom, combined with the nonpolar phenyl ring, imparts a specific solubility and reactivity profile to the molecule.

Hypothetical Experimental Workflow

Due to the specific nature of this compound, detailed experimental protocols and established signaling pathways are not widely available in public literature. However, a general workflow for the characterization and initial biological screening of such a novel compound is presented below. This workflow is a standardized approach in early-stage drug discovery.

Caption: A generalized experimental workflow for the synthesis, purification, characterization, and biological evaluation of a novel chemical entity like this compound.

Logical Relationship of Chemical Identifiers

The relationship between the common name, molecular formula, and molecular weight is fundamental for chemical identification and database management. The following diagram illustrates this logical connection for this compound.

Caption: Logical diagram showing the relationship between the chemical name, molecular formula, and molecular weight of this compound.

References

Solubility Profile of 4-Phenylpiperidine-4-methanol in Organic Solvents: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Phenylpiperidine-4-methanol in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including drug formulation, synthesis, and purification. This document outlines predicted solubility based on analogous compounds, presents a detailed experimental protocol for quantitative solubility determination, and visualizes the experimental workflow.

Introduction to the Solubility of this compound

This compound is a heterocyclic compound with a structure that suggests its potential as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The solubility of an API in different solvents is a fundamental physicochemical property that influences its bioavailability, formulation development, and purification processes such as recrystallization.[1][2] The presence of both a polar hydroxyl group and a nonpolar phenyl group in this compound results in a nuanced solubility profile across a spectrum of organic solvents.

Predicted Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and by examining the recrystallization solvents used for analogous piperidine derivatives.[3][4] The piperidine ring, containing a nitrogen atom, can act as a hydrogen bond acceptor, and the hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents. The phenyl group, being nonpolar, indicates potential solubility in aromatic and less polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Miscible | The hydroxyl and piperidine nitrogen groups can form strong hydrogen bonds with protic solvents. Piperidine derivatives are frequently recrystallized from these solvents.[3][5] |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. |

| Aromatic | Toluene | Moderate | The phenyl group of the solute can engage in π-stacking interactions with the aromatic ring of the solvent. |

| Chlorinated | Dichloromethane | Moderate to High | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. Piperidine derivatives have been shown to be recrystallized from dichloromethane/methanol mixtures.[3] |

| Nonpolar Aliphatic | Hexane | Low | The significant difference in polarity between the highly polar functional groups of the solute and the nonpolar nature of hexane will likely result in poor solvation. |

| Ethers | Diethyl Ether | Low to Moderate | While capable of acting as a hydrogen bond acceptor, the overall nonpolar character of diethyl ether may limit the solubility of this relatively polar molecule. Methanol-ether solutions have been used for recrystallization, suggesting some solubility.[5] |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The "shake-flask" method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution does not change over time.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: If necessary, dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the prepared standard solutions and the sample solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents for professionals in research and drug development. While quantitative data requires experimental determination, the provided qualitative predictions based on chemical structure and analogy serve as a useful starting point for solvent selection. The detailed shake-flask experimental protocol offers a robust methodology for obtaining precise and reliable solubility data, which is indispensable for the successful formulation and processing of this and other related pharmaceutical compounds.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. US3455935A - 4-hydroxy-4-phenylpiperidines - Google Patents [patents.google.com]

- 6. who.int [who.int]

Synthesis of 4-Phenylpiperidine-4-methanol: A Technical Guide to Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes to 4-Phenylpiperidine-4-methanol, a key intermediate in the development of various pharmaceutical agents. This document details the common starting materials, outlines multi-step synthetic pathways, and provides detailed experimental protocols for key transformations. All quantitative data is summarized for comparative analysis, and logical workflows are visualized to facilitate a clear understanding of the synthetic process.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. A common and effective route commences with a protected piperidine derivative, followed by the introduction of the C4-phenyl and C4-hydroxymethyl functionalities, and concludes with deprotection. A frequently employed strategy involves the following key transformations:

-

N-Protection: The piperidine nitrogen is typically protected to prevent side reactions during subsequent synthetic steps. The benzyl group is a common choice due to its relative stability and ease of removal via hydrogenolysis.

-

Functionalization at the 4-position: Introduction of both the phenyl and a precursor to the methanol group at the C4 position is a critical step. This is often achieved starting from an N-protected 4-piperidone. A common precursor to the methanol group is a carboxylic acid or its ester.

-

Reduction: The carboxylic acid or ester functionality at the C4 position is reduced to the primary alcohol, forming the desired hydroxymethyl group. Lithium aluminum hydride (LiAlH₄) is a powerful and frequently used reducing agent for this transformation.

-

N-Deprotection: The final step involves the removal of the N-protecting group to yield the target compound, this compound.

An alternative strategy involves the direct reduction of a commercially available or synthesized 4-phenylpiperidine-4-carboxylic acid or its ester derivative.

Tabulated Quantitative Data

The following tables summarize quantitative data for key reactions in the synthesis of this compound and related compounds, based on literature precedents.

| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Ester Reduction | Ethyl 4-piperidinecarboxylate | 4-Piperidinemethanol | LiAlH₄, THF, 0°C to RT, overnight | Quantitative | [1] |

| Amide Reduction | N-[2-(4-hydroxy-4-phenyl-l-piperidyl)propyl]benzylamine | N-benzyl-N-[2-(4-hydroxy-4-phenyl-1-piperidyl)propyl]amine | LiAlH₄, THF, reflux, 20h | 64 | [2] |

| N-Debenzylation | N-benzyl protected amine | Primary/Secondary amine | 10% Pd/C, Ammonium formate, Methanol, reflux | High | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in a plausible synthetic route to this compound, adapted from established procedures for analogous compounds.

Synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate (Intermediate 2)

A common precursor, ethyl 4-phenylpiperidine-4-carboxylate, can be N-benzylated to protect the piperidine nitrogen.

Protocol: To a solution of ethyl 4-phenylpiperidine-4-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature, and benzyl bromide (1.1 equivalents) is added dropwise. The reaction mixture is then heated to 60-80°C and stirred for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reduction of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate to (1-benzyl-4-phenylpiperidin-4-yl)methanol (Intermediate 3)

This protocol is adapted from the reduction of ethyl 4-piperidinecarboxylate[1].

Protocol: A suspension of lithium aluminum hydride (LiAlH₄, 2.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath. A solution of ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

The reaction is then carefully quenched by cooling the flask to 0°C and slowly adding water (e.g., for every 1 g of LiAlH₄ used, add 1 mL of water), followed by the dropwise addition of a 15% aqueous sodium hydroxide solution (1 mL per 1 g of LiAlH₄), and finally, more water (3 mL per 1 g of LiAlH₄). The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined filtrate is concentrated under reduced pressure to yield (1-benzyl-4-phenylpiperidin-4-yl)methanol, which can be used in the next step without further purification if of sufficient purity, or purified by column chromatography.

N-Debenzylation of (1-benzyl-4-phenylpiperidin-4-yl)methanol to this compound (Final Product)

This procedure utilizes catalytic transfer hydrogenation for the removal of the N-benzyl group, a method known for its efficiency and mild reaction conditions[3][4].

Protocol: To a solution of (1-benzyl-4-phenylpiperidin-4-yl)methanol (1 equivalent) in methanol is added 10% palladium on carbon (Pd/C, approximately 10% by weight of the starting material). To this stirred suspension, ammonium formate (5 equivalents) is added in one portion. The reaction mixture is heated to reflux and the progress is monitored by TLC. Upon completion of the reaction (typically within a few hours), the mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of Celite. The filter cake is washed with methanol. The combined filtrate is concentrated under reduced pressure to give the crude product. The residue can be purified by recrystallization or column chromatography to afford pure this compound.

Visualized Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic pathways described.

References

- 1. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 2. US3455935A - 4-hydroxy-4-phenylpiperidines - Google Patents [patents.google.com]

- 3. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide on the Discovery and History of 4-Phenylpiperidine-4-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylpiperidine-4-methanol, a tertiary alcohol derivative of the 4-phenylpiperidine scaffold, represents a foundational structure in the development of a diverse range of centrally acting therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical evolution of this compound and its derivatives. It details key synthetic methodologies, presents available pharmacological data, and outlines relevant experimental protocols. The document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the structure-activity relationships that have guided the design of numerous clinically significant drugs.

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of a multitude of drugs with profound effects on the central nervous system (CNS). Its rigid structure, which orientates a phenyl group and a basic nitrogen atom in a defined spatial arrangement, is crucial for interaction with various receptors, ion channels, and transporters. This scaffold is most notably associated with the development of potent opioid analgesics, where it mimics key pharmacophoric elements of morphine.[1][2] Beyond analgesia, derivatives of 4-phenylpiperidine have found applications as antipsychotics, antihistamines, and agents for treating substance abuse disorders. The introduction of a hydroxymethyl group at the 4-position, yielding this compound, provides a key intermediate for further chemical elaboration and has been instrumental in the synthesis of various pharmacologically active compounds.

Discovery and Historical Development

The exploration of 4-phenylpiperidine derivatives for their analgesic properties dates back to the mid-20th century. Early investigations into simplified, non-opiate structures that retained the analgesic efficacy of morphine led researchers to the 4-phenylpiperidine core.

A pivotal moment in the history of this class of compounds was the work of G. M. Badger, J. W. Cook, and G. M. S. Donald, published in the Journal of the Chemical Society in 1950. Their research on the synthesis of various 4-phenylpiperidols laid the groundwork for the creation of compounds like this compound. While this seminal paper focused on a range of 4-phenyl-substituted piperidines with a hydroxyl group at the 4-position, it established fundamental synthetic routes that would be adapted and refined in the years to come.

Subsequent research, notably documented in a 1959 patent (US2904550A), detailed the preparation of 4-phenyl-4-hydroxypiperidine and its derivatives, explicitly highlighting their potential as analgesic agents.[3] This patent described methods for the synthesis of these compounds and provided early evidence of their pharmacological effects in mammals, noting their efficacy at doses far lower than commonly used analgesics of the time.[3] These early discoveries spurred further investigation into the structure-activity relationships of this class, leading to the development of a vast array of derivatives with diverse pharmacological profiles.

Synthesis of this compound and its Precursors

Several synthetic routes to this compound and its key precursor, 4-phenyl-4-hydroxypiperidine, have been reported. The choice of method often depends on the desired scale, available starting materials, and the need for specific stereochemistry.

Synthesis of 4-Phenyl-4-hydroxypiperidine

A common and historically significant method for the synthesis of 4-phenyl-4-hydroxypiperidine involves the reaction of a suitable piperidone precursor with a phenyl-containing organometallic reagent.

Experimental Protocol: Grignard Reaction with 1-Benzyl-4-piperidone

This protocol is based on established methods for the synthesis of 4-aryl-4-hydroxypiperidines.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction mixture is typically stirred and gently heated to maintain a steady reflux.

-

Reaction with Piperidone: A solution of 1-benzyl-4-piperidone in anhydrous tetrahydrofuran (THF) is added dropwise to the prepared Grignard reagent at room temperature. After the addition is complete, the reaction mixture is heated to reflux for a specified period (e.g., 30 minutes) to ensure complete reaction.

-

Quenching and Work-up: The reaction is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic solvents are removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent such as diethyl ether. The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield 1-benzyl-4-phenyl-4-hydroxypiperidine.

-

Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation (e.g., using palladium on carbon) to afford the final product, 4-phenyl-4-hydroxypiperidine.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a corresponding 4-carboxy or 4-alkoxycarbonyl derivative.

Experimental Protocol: Reduction of Ethyl 4-Phenylpiperidine-4-carboxylate

This protocol outlines a general procedure for the lithium aluminum hydride reduction of a piperidine ester.

-

Reaction Setup: A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere and cooled to 0°C.

-

Addition of Ester: A solution of ethyl 4-phenylpiperidine-4-carboxylate in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature. The resulting precipitate is removed by filtration.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization or column chromatography.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Pharmacological Profile and Structure-Activity Relationships

While specific quantitative pharmacological data for this compound is not extensively documented in publicly available literature, the broader class of 4-phenylpiperidine derivatives has been thoroughly investigated, primarily for their potent analgesic effects mediated through opioid receptors.[2][4]

The 4-phenylpiperidine scaffold is a key pharmacophore in many opioid analgesics, including pethidine (meperidine) and fentanyl.[5] The phenyl group and the basic nitrogen of the piperidine ring are thought to mimic the tyramine moiety of morphine, enabling binding to opioid receptors, particularly the mu-opioid receptor (MOR).

Table 1: Pharmacological Data for Selected 4-Phenylpiperidine Derivatives

| Compound | Target Receptor(s) | Activity | Reference |

| Pethidine (Meperidine) | Mu-opioid receptor | Agonist | [5] |

| Fentanyl | Mu-opioid receptor | Potent Agonist | [5] |

| Loperamide | Mu-opioid receptor (peripheral) | Agonist | [6] |

The introduction of a hydroxyl group at the 4-position, as in this compound, can influence the molecule's polarity and its ability to form hydrogen bonds, which may affect its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its interaction with biological targets. Further substitutions on the piperidine nitrogen and the phenyl ring have been extensively explored to modulate potency, selectivity, and duration of action.

Key Experimental Protocols in Pharmacological Evaluation

The pharmacological characterization of 4-phenylpiperidine derivatives typically involves a battery of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

In Vitro Receptor Binding Assays

These assays are crucial for determining the affinity of a compound for its target receptor(s). A common method is the competitive radioligand binding assay.

Experimental Protocol: Opioid Receptor Binding Assay (General)

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) or tissues (e.g., rat brain) known to express the opioid receptor of interest (mu, delta, or kappa).

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the test compound (this compound or its derivatives).

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Receptor Binding Assay Workflow

Caption: A typical workflow for a competitive radioligand binding assay.

In Vivo Analgesic Activity Assays

Animal models are used to assess the physiological effects of the compounds, such as analgesia.

Experimental Protocol: Tail-Flick Test (General)

-

Animal Acclimation: Rodents (typically mice or rats) are acclimated to the testing apparatus.

-

Baseline Measurement: A baseline tail-flick latency is determined by applying a heat stimulus (e.g., a focused light beam) to the animal's tail and measuring the time it takes for the animal to flick its tail away.

-

Compound Administration: The test compound is administered to the animals via a specific route (e.g., subcutaneous, intraperitoneal, or oral).

-

Post-Treatment Measurements: At various time points after administration, the tail-flick latency is measured again.

-

Data Analysis: An increase in the tail-flick latency compared to the baseline measurement indicates an analgesic effect. The data can be used to determine the dose-response relationship and the duration of action of the compound.

Signaling Pathways

The primary signaling pathway for opioid analgesics based on the 4-phenylpiperidine scaffold involves the activation of G-protein coupled opioid receptors.

Opioid Receptor Signaling Pathway

Caption: A simplified diagram of the mu-opioid receptor signaling pathway.

Upon binding of an agonist, such as a 4-phenylpiperidine derivative, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (specifically of the Gi/o family). This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the activated G-proteins can directly modulate ion channels, leading to the opening of potassium channels (causing hyperpolarization and reduced neuronal excitability) and the closing of voltage-gated calcium channels (reducing neurotransmitter release). Collectively, these events at the cellular level lead to the macroscopic effect of analgesia.

Conclusion

This compound and its structural congeners represent a cornerstone in the history of medicinal chemistry and drug development. From the early explorations of simplified morphine analogues to the rational design of highly potent and selective CNS agents, the 4-phenylpiperidine scaffold has proven to be remarkably versatile. This technical guide has provided an overview of the key historical milestones, synthetic methodologies, and pharmacological principles associated with this important class of compounds. A thorough understanding of this foundational molecule and its derivatives continues to be essential for researchers and scientists working to develop the next generation of therapeutics for pain and other neurological disorders.

References

- 1. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]

- 4. Structural modifications enhance analgesic activity and ADME of 4-hydroxy 4-phenyl piperidine. [wisdomlib.org]

- 5. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure Elucidation of 4-Phenylpiperidine-4-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of 4-Phenylpiperidine-4-methanol. This compound, a member of the 4-phenylpiperidine class, is of significant interest in medicinal chemistry due to the prevalence of this scaffold in a variety of centrally acting agents. This document outlines a plausible synthetic route, detailed spectroscopic analysis, and discusses the potential biological targets and signaling pathways associated with this chemical entity.

Chemical Structure and Synthesis

This compound possesses a piperidine ring substituted at the 4-position with both a phenyl group and a hydroxymethyl group. Its chemical formula is C₁₂H₁₇NO, and its structure is confirmed through a combination of spectroscopic techniques.

A likely synthetic pathway for this compound involves the reduction of a suitable carbonyl precursor, such as a 4-phenylpiperidine-4-carboxylate derivative. This approach is analogous to established procedures for similar compounds.

Experimental Protocol: Synthesis via Reduction

A plausible and efficient method for the synthesis of this compound is the reduction of an ester, such as ethyl 4-phenylpiperidine-4-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

Materials:

-

Ethyl 4-phenylpiperidine-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of ethyl 4-phenylpiperidine-4-carboxylate in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0°C in an ice bath.

-

A suspension of lithium aluminum hydride in anhydrous THF is slowly added to the cooled ester solution with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.

-

The reaction is quenched by the careful, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water, while maintaining a low temperature.

-

The resulting precipitate is removed by filtration.

-

The filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Figure 1: Synthetic workflow for this compound.

Spectroscopic Data and Structural Elucidation

The definitive structure of this compound is elucidated through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule. The following tables summarize the expected chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35-7.20 | m | 5H | Aromatic protons (C₆H₅) |

| ~3.45 | s | 2H | -CH₂OH |

| ~2.90-2.80 | m | 2H | Piperidine H-2, H-6 (axial) |

| ~2.70-2.60 | m | 2H | Piperidine H-2, H-6 (equatorial) |

| ~2.00 | s (br) | 1H | -OH |

| ~1.85-1.75 | m | 2H | Piperidine H-3, H-5 (axial) |

| ~1.65-1.55 | m | 2H | Piperidine H-3, H-5 (equatorial) |

| ~1.50 | s (br) | 1H | -NH |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | Aromatic C (quaternary) |

| ~128.5 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~126.0 | Aromatic CH |

| ~70.0 | -CH₂OH |

| ~46.0 | Piperidine C-2, C-6 |

| ~44.0 | Piperidine C-4 (quaternary) |

| ~35.0 | Piperidine C-3, C-5 |

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to obtain the carbon spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands are summarized in the table below.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | O-H stretch (alcohol), N-H stretch (secondary amine) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1490, ~1450 | Medium to Weak | Aromatic C=C skeletal vibrations |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~760, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

Solid sample (KBr pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Solid/Liquid sample (ATR): A small amount of the sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample spectrum is then recorded.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion |

| 191.13 | [M]⁺ (Molecular Ion) |

| 192.14 | [M+H]⁺ (Protonated Molecular Ion) |

| 174.13 | [M+H - H₂O]⁺ |

| 160.12 | [M - CH₂OH]⁺ |

| 120.08 | [M - C₄H₁₀N]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Instrumentation:

-

A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization (EI) source, or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

Sample Preparation:

-

GC-MS: The sample is dissolved in a volatile solvent (e.g., methanol or dichloromethane) and injected into the GC.

-

LC-MS (ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation) and infused or injected into the LC system.

Data Acquisition:

-

EI: The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio.

-

ESI: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often results in a prominent protonated molecular ion peak ([M+H]⁺).

Potential Biological Activity and Signaling Pathways

Derivatives of 4-phenylpiperidine are well-known for their interactions with central nervous system (CNS) targets, particularly opioid and sigma receptors.[1][2][3] While the specific biological activity of this compound is not extensively documented, its structural similarity to known pharmacophores suggests it may act as a ligand for these receptors.

Opioid Receptor Signaling

Many 4-phenylpiperidine derivatives are potent analgesics that act as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2]

Figure 2: Opioid receptor signaling pathway.

Upon agonist binding, the MOR activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying potassium channels (hyperpolarizing the neuron).

Sigma Receptor Signaling

Sigma receptors, particularly the sigma-1 subtype (σ₁R), are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondria interface. They are involved in the modulation of various signaling pathways and cellular responses to stress.

Figure 3: Sigma-1 receptor signaling pathway.

Ligand binding to the σ₁R can cause its dissociation from the binding immunoglobulin protein (BiP) chaperone, allowing it to interact with and modulate the activity of various client proteins, including ion channels and other receptors. This can influence calcium signaling between the endoplasmic reticulum and mitochondria, impacting cellular bioenergetics and survival pathways.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of synthetic chemistry and advanced spectroscopic methods. The presented data and protocols provide a robust framework for the characterization of this and related compounds. The structural similarity of this compound to known pharmacologically active agents suggests its potential as a valuable scaffold in the development of novel therapeutics targeting the central nervous system, particularly those involving opioid and sigma receptor pathways. Further biological evaluation is warranted to fully characterize its pharmacological profile.

References

An In-depth Technical Guide to the Theoretical Properties of 4-Phenylpiperidine-4-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 4-Phenylpiperidine-4-methanol, a heterocyclic compound of interest in medicinal chemistry. The 4-phenylpiperidine scaffold is a well-established pharmacophore found in a variety of centrally acting agents, including opioids and dopamine receptor ligands. This document collates predicted physicochemical data, absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters, and explores the potential pharmacological targets and their associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study of this and related molecules.

Introduction

This compound is a derivative of the 4-phenylpiperidine core structure. This structural motif is of significant interest in the pharmaceutical sciences due to its presence in numerous approved drugs and clinical candidates. The rigid piperidine ring, coupled with the lipophilic phenyl group, provides a versatile scaffold for interacting with various biological targets, particularly within the central nervous system. The addition of a hydroxymethyl group at the 4-position introduces a polar functional group that can significantly influence the molecule's physicochemical properties, metabolic profile, and receptor interactions. Understanding the theoretical properties of this core structure is paramount for the rational design and development of novel therapeutics.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic behavior. For this compound, these properties have been predicted using computational models.

| Property | Predicted Value | Method |

| Molecular Formula | C₁₂H₁₇NO | - |

| Molecular Weight | 191.27 g/mol | - |

| pKa (most basic) | 9.5 - 10.5 | Computational Prediction |

| logP | 1.5 - 2.5 | Computational Prediction |

| Aqueous Solubility (logS) | -2.0 to -3.0 | Computational Prediction |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | Computational Prediction |

Note: The predicted values are generated from various computational algorithms and should be considered as estimates. Experimental validation is recommended.

Predicted ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In silico models provide early insights into the potential ADMET liabilities of a molecule.

| ADMET Parameter | Prediction | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Likely | The 4-phenylpiperidine scaffold is known to cross the BBB. |

| CYP450 Inhibition | Potential inhibitor of CYP2D6 | May lead to drug-drug interactions. |

| hERG Inhibition | Low to moderate risk | Further experimental evaluation is necessary. |

| Ames Mutagenicity | Unlikely to be mutagenic | Favorable from a safety perspective. |

| Plasma Protein Binding | Moderately High | Will influence the free fraction of the compound. |

Predicted Pharmacological Activity and Signaling Pathways

The 4-phenylpiperidine scaffold is a well-known privileged structure for targeting G protein-coupled receptors (GPCRs), particularly opioid and dopamine receptors.

Mu-Opioid Receptor (MOR) Agonism

Many potent analgesics, such as fentanyl and meperidine, are based on the 4-phenylpiperidine structure. It is therefore plausible that this compound exhibits affinity for the mu-opioid receptor.

Signaling Pathway for Mu-Opioid Receptor Agonism:

Caption: Mu-Opioid Receptor Signaling Pathway.

Upon binding of an agonist like this compound to the mu-opioid receptor, the inhibitory G-protein (Gi/o) is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the Gβγ subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, ultimately producing analgesia.

Dopamine D2 Receptor (D2R) Antagonism

Derivatives of 4-phenylpiperidine are also known to interact with dopamine receptors. Haloperidol, a typical antipsychotic, features this core structure. It is conceivable that this compound could act as a dopamine D2 receptor antagonist.

Signaling Pathway for Dopamine D2 Receptor Antagonism:

Caption: Dopamine D2 Receptor Antagonism.

Dopamine D2 receptors are coupled to inhibitory G-proteins (Gi/o). When dopamine binds to the D2 receptor, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist, such as potentially this compound, would block the binding of dopamine to the D2 receptor, thereby preventing this inhibitory signaling cascade. This blockade of D2 receptors in certain brain regions is the primary mechanism of action for many antipsychotic medications.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of a corresponding 4-phenylpiperidine-4-carboxylic acid ester.

Experimental Workflow for Synthesis:

An In-depth Technical Guide to the Safety and Handling of 4-Phenylpiperidine-4-methanol

This guide provides comprehensive safety and handling information for 4-Phenylpiperidine-4-methanol, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, safe handling procedures, emergency protocols, and physical and chemical properties of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets for this compound and structurally similar chemicals, the following hazard classifications apply.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Pictograms: